3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea
Description
3-[(1Z)-(Methoxyimino)methyl]-1-phenylthiourea is a thiourea derivative characterized by a phenyl group attached to the thiourea nitrogen and a methoxyimino methyl substituent at the 3-position. Thiourea derivatives are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and metal coordination properties.
Properties
IUPAC Name |
(1E)-1-[(methoxyamino)methylidene]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-11-7-10-9(14)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILRKHURRJTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea typically involves the reaction of phenylisothiocyanate with methoxyiminoacetaldehyde under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyimino group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : Thiourea derivatives like the target compound are precursors to complex heterocycles (e.g., thiazolo[4,5-d]pyrimidines), suggesting utility in drug discovery .
- Functional Group Impact: The methoxyimino group’s presence in pesticides (e.g., trifloxystrobin) and antibiotics (e.g., cefepime) highlights its dual role in enhancing stability and bioactivity. However, the thiourea core may redirect applications toward metal-binding or non-antibiotic pathways .
- Steric and Electronic Effects : Structural analogs like [3-[(1S)-1-phenylethoxy]phenyl]thiourea demonstrate how substituent choice modulates physicochemical properties, guiding design for target-specific optimization .
Biological Activity
3-[(1Z)-(methoxyimino)methyl]-1-phenylthiourea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a thiourea moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
The biological activity of thiourea derivatives like this compound is often linked to their ability to interact with specific biological targets. These may include:
- Enzyme Inhibition : Thioureas can inhibit enzymes such as carbonic anhydrase and certain kinases, leading to altered metabolic pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Cytotoxicity : Studies have shown that thiourea derivatives can induce apoptosis in cancer cells through various pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits significant biological activity:
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported the following IC50 values against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.2 ± 2.3 |
| MCF-7 (Breast) | 12.5 ± 1.8 |
| HeLa (Cervical) | 10.0 ± 1.5 |
These results indicate a promising potential for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the following minimum inhibitory concentrations (MIC) were observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have explored the potential applications of this compound:
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry examined the effects of this thiourea derivative on tumor growth in xenograft models, showing significant tumor reduction compared to controls.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
